
4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic acid
描述
“4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic acid” is a chemical compound with the molecular formula C16H15NO2 . It is an important structural motif of various natural products and therapeutic lead compounds . This compound has garnered significant attention in the scientific community due to its diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of “4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic acid” and its derivatives has been a topic of considerable research interest. Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .Molecular Structure Analysis
The molecular structure of “4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic acid” is characterized by a tetrahydroisoquinoline core and a benzoic acid moiety . The electron density at the tetrahydroisoquinoline residue nitrogen atom is noticeably higher in certain derivatives of this compound .Chemical Reactions Analysis
The chemical reactions involving “4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic acid” are primarily centered around its C(1)-functionalization . Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .科学研究应用
Medicinal Chemistry
- THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity .
- The methods of application or experimental procedures involve synthetic strategies for constructing the core scaffold .
- The outcomes obtained include the development of THIQ analogs with potent biological activity .
Organic Chemistry
- THIQ is an important structural motif of various natural products and therapeutic lead compounds .
- Recent research interest has been directed towards the synthesis of its C(1)-substituted derivatives, as they can act as precursors for various alkaloids displaying multifarious biological activities .
- The methods of application or experimental procedures involve multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .
- The outcomes obtained include the synthesis of C(1)-substituted THIQs .
Biochemistry
- THIQ derivatives have been studied as potential inhibitors of Deoxyribonuclease I (DNase I) .
- Molecular docking and molecular dynamics simulations suggest that interactions with certain amino acids are an important factor for inhibitors’ affinity toward DNase I .
- The outcomes obtained include the discovery of new active 1,2,3,4-tetrahydroisoquinoline-based inhibitors of DNase I .
Peptide-Based Drugs
- 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a constrained analog of phenylalanine (Phe) .
- The Tic unit has been identified as a core structural element present in several peptide-based drugs and forms an integral part of various biologically active compounds .
- The methods of application or experimental procedures involve the synthesis of Tic-containing peptides .
- The outcomes obtained include the development of peptide-based drugs with potent biological activity .
Inhibitors of Deoxyribonuclease I (DNase I)
- THIQ derivatives have been studied as potential inhibitors of Deoxyribonuclease I (DNase I) .
- Molecular docking and molecular dynamics simulations suggest that interactions with certain amino acids are an important factor for inhibitors’ affinity toward DNase I .
- The outcomes obtained include the discovery of new active 1,2,3,4-tetrahydroisoquinoline-based inhibitors of DNase I .
Neurodegenerative Disorders
- THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- The methods of application or experimental procedures involve the synthesis of THIQ analogs .
- The outcomes obtained include the development of novel THIQ analogs with potent biological activity against neurodegenerative disorders .
未来方向
The future directions in the research of “4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic acid” could involve the development of novel tetrahydroisoquinoline analogs with potent biological activity . Additionally, new and environmentally friendly methods for the synthesis of tetrahydroisoquinoline derivatives are on the rise .
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-16(19)13-5-7-15(8-6-13)17-10-9-12-3-1-2-4-14(12)11-17/h1-8H,9-11H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBXNTONPUZECI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




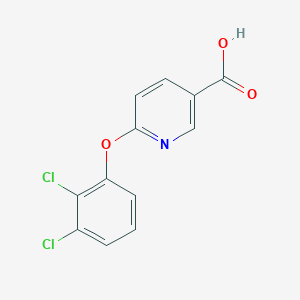
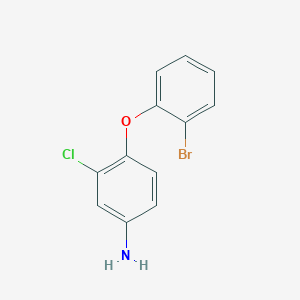
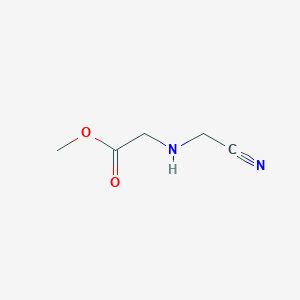
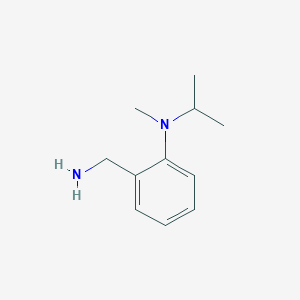
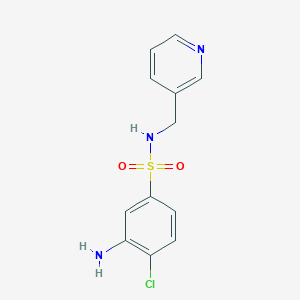
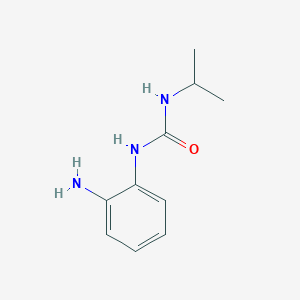
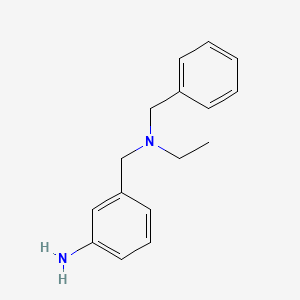
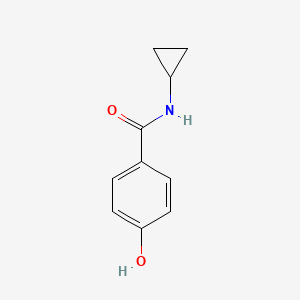
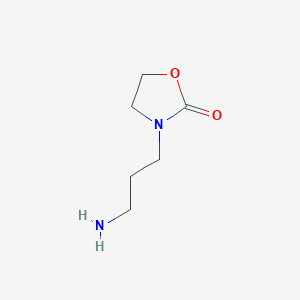
![6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid](/img/structure/B1517104.png)
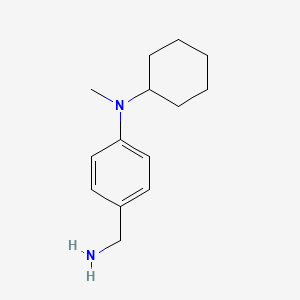
![benzyl N-[(2S)-2-(methoxycarbonylamino)propyl]carbamate](/img/structure/B1517118.png)
